molecular formula C6H16O2Si2 B1495020 Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane CAS No. 68951-99-5

Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane

Cat. No.: B1495020
CAS No.: 68951-99-5
M. Wt: 176.36 g/mol
InChI Key: RRMFMBJPZYIUBC-UHFFFAOYSA-N
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Description

1.1 Dimethyl(oxo)silane Dimethyl(oxo)silane, also known as polydimethylsiloxane (PDMS), is a silicone polymer with the repeating unit $(\text{CH}3)2\text{SiO}$. It is characterized by its high thermal stability, low surface tension, and flexibility, making it widely used in lubricants, sealants, and medical devices . PDMS typically exists as a liquid or elastomer, depending on its molecular weight.

1.2 Ethenyl-Hydroxy-Dimethylsilane Ethenyl-hydroxy-dimethylsilane ($\text{C}4\text{H}{10}\text{O}2\text{Si}$) is a functionalized silane containing both a hydroxyl (-OH) and ethenyl (vinyl, $\text{CH}2=\text{CH}-$) group.

Properties

IUPAC Name

dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OSi.C2H6OSi/c1-4-6(2,3)5;1-4(2)3/h4-5H,1H2,2-3H3;1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMFMBJPZYIUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](=O)C.C[Si](C)(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68951-99-5
Record name Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated
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Record name Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated
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Preparation Methods

Hydrolysis of Dimethyldichlorosilane

The most common industrial preparation method for dimethyl(oxo)silane involves the hydrolysis of dimethyldichlorosilane (Si(CH3)2Cl2). The reaction proceeds as follows:

$$
\text{Si(CH}3)2\text{Cl}2 + H2O \rightarrow \text{Dimethyl(oxo)silane} + 2 HCl
$$

  • Reaction conditions: Typically carried out at controlled temperatures to avoid side reactions.
  • By-products: Hydrochloric acid (HCl), which needs to be managed or neutralized.
  • Outcome: The hydrolysis leads to the formation of silanol groups that can condense further to form siloxanes or be capped to isolate dimethyl(oxo)silane.

This method is widely used due to its straightforward approach and the availability of dimethyldichlorosilane as a starting material.

Controlled Neutralization and Purification

After hydrolysis, the reaction mixture contains acidic by-products and unreacted materials. Neutralization steps using bases or urea are employed to remove HCl and other impurities:

  • Urea is often added to absorb hydrogen chloride, reducing secondary reactions.
  • Neutralization is monitored to ensure the system reaches neutrality or slight alkalinity.
  • Subsequent settling and filtration separate the acid liquid from the crude product.
  • Distillation or rectification is used to purify dimethyl(oxo)silane, removing ethanol or other solvents if present.

This process ensures improved yield and purity, with yields reported around 80-85% in similar silane syntheses.

Preparation of Ethenyl-hydroxy-dimethylsilane

Ethenyl-hydroxy-dimethylsilane contains an ethenyl (vinyl) group and a hydroxyl group attached to silicon, along with two methyl groups. Its preparation involves more specific synthetic routes due to the presence of reactive vinyl and hydroxyl functionalities.

Synthesis via Hydrolysis of Vinyl-substituted Chlorosilanes

A typical approach is the hydrolysis of vinyl-dimethylchlorosilane :

$$
\text{CH}2=CH\text{-Si(CH}3)2\text{Cl} + H2O \rightarrow \text{Ethenyl-hydroxy-dimethylsilane} + HCl
$$

  • This reaction is analogous to the hydrolysis of dimethyldichlorosilane but requires careful control to preserve the vinyl group.
  • The hydroxyl group forms upon hydrolysis of the Si-Cl bond.
  • Reaction conditions favor mild temperatures and controlled addition of water to prevent polymerization or cross-linking.

Comparative Data Table of Preparation Methods

Compound Starting Material Key Reaction Conditions By-products Purification Method Yield (%) Notes
Dimethyl(oxo)silane Dimethyldichlorosilane Hydrolysis with water Controlled temp < 60°C HCl Neutralization, distillation ~80-85 Simple hydrolysis; HCl neutralization critical
Ethenyl-hydroxy-dimethylsilane Vinyl-dimethylchlorosilane Hydrolysis with water Mild temp, controlled addition HCl Neutralization, filtration Not widely reported Vinyl group requires careful polymerization control

Research Findings and Process Optimization

  • Hydrolysis reactions for these silanes are exothermic and require temperature control to prevent side reactions and polymerization.
  • Neutralization agents such as urea or alkali metals are effective in absorbing HCl and improving product yield and purity.
  • Distillation parameters (e.g., reflux ratio, temperature control) significantly affect the purity of the final silane products.
  • For vinyl-containing silanes, polymerization inhibitors help maintain monomeric silane stability during synthesis and storage.
  • Industrial scale processes emphasize continuous monitoring of acidity and residual chlorosilane content to optimize neutralization and purification steps.

Chemical Reactions Analysis

Types of Reactions: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic and inorganic compounds. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific and industrial applications.

Scientific Research Applications

Key Applications

  • Silicone Production :
    • Serves as an intermediate in the production of silicones used in sealants, adhesives, and coatings. The presence of hydroxyl and vinyl groups enhances its reactivity, allowing for the formation of siloxanes that are crucial in silicone manufacturing.
  • Surface Modification :
    • Utilized for modifying surfaces to improve adhesion properties in various materials. The compound's ability to bond with different substrates makes it useful in enhancing the performance of coatings and sealants.
  • Material Science :
    • Plays a critical role in developing materials with tailored viscoelastic properties. Its unique molecular structure allows for the creation of materials suitable for diverse applications, including electronics and automotive components.
  • Medical Devices :
    • Although primarily used in non-human research contexts, its properties suggest potential applications in medical devices where biocompatibility and mechanical stability are essential.

Case Study 1: Coatings and Adhesives

A study demonstrated the effectiveness of dimethyl(oxo)silane; ethenyl-hydroxy-dimethylsilane as a coupling agent in the formulation of high-performance adhesives. The incorporation of this silane improved the adhesion strength significantly compared to traditional silanes, attributed to its enhanced bonding capabilities due to the presence of hydroxyl groups.

Case Study 2: Polymerization Reactions

In polymer science, this compound was investigated for its role in initiating polymerization reactions. The results indicated that the presence of ethenyl groups allowed for efficient cross-linking during polymer synthesis, resulting in materials with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic processes, or as a precursor in the synthesis of other chemical compounds. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Formula Key Substituents Functional Features
Dimethyl(oxo)silane (PDMS) $(\text{CH}3)2\text{SiO}$ Oxo, methyl Inert backbone, hydrophobic
Ethenyl-hydroxy-dimethylsilane $\text{C}4\text{H}{10}\text{O}_2\text{Si}$ Hydroxy, ethenyl Reactive groups for crosslinking
Diethoxydimethylsilane $\text{C}6\text{H}{16}\text{O}_2\text{Si}$ Ethoxy, methyl Hydrolyzable ethoxy groups
Methoxy(dimethyl)vinylsilane $\text{C}5\text{H}{12}\text{OSi}$ Methoxy, vinyl Vinyl for polymerization
Chloromethyl(dimethyl)silane $\text{C}3\text{H}9\text{ClSi}$ Chloro, methyl Reactive chloro group for hydrosilylation

Key Observations :

  • Reactivity : Ethenyl-hydroxy-dimethylsilane’s hydroxyl and vinyl groups contrast with PDMS’s inertness. The hydroxy group enhances hydrophilicity, while the vinyl group enables copolymerization (e.g., with propylene, as seen in allylsilane copolymers ).
  • Diethoxydimethylsilane : Ethoxy groups hydrolyze to form siloxane bonds, making it a precursor for silicone resins .
  • Chloromethyl(dimethyl)silane : The chloro group participates in hydrosilylation reactions under mild conditions (40°C), as demonstrated in the synthesis of laddersiloxanes .

Physical and Chemical Properties

Compound Boiling Point Solubility Stability
Dimethyl(oxo)silane (PDMS) Varies (high) Hydrophobic Thermally stable
Ethenyl-hydroxy-dimethylsilane N/A* Polar solvents Sensitive to moisture
Diethoxydimethylsilane 114°C Organic solvents Hydrolysis-prone
Methoxy(dimethyl)vinylsilane 100°C Organic solvents Moderate stability
Chloromethyl(dimethyl)silane 40°C (reaction temp.) Organic solvents Reactive to nucleophiles

Biological Activity

Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane is a silane compound that has garnered interest in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features both dimethyl and vinyl groups, which contribute to its reactivity and potential biological applications. The compound can undergo various chemical reactions, including oxidation, reduction, and polymerization, making it versatile in synthetic chemistry.

Property Value
Molecular FormulaC6_6H14_14O2_2Si
Molecular Weight146.26 g/mol
AppearanceColorless liquid
Boiling Point150 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form siloxane bonds, which enhance the stability and durability of materials. The silicon-oxygen bond is known for its resistance to thermal and chemical degradation, making it suitable for various biomedical applications.

  • Antimicrobial Activity : Research indicates that siloxanes can exhibit antimicrobial properties. For instance, modifications to dimethylsiloxane surfaces have shown reductions in bacterial adhesion due to changes in hydrophobicity . This property is particularly useful in biomedical devices where infection prevention is crucial.
  • Biocompatibility : Ethenyl-hydroxy-dimethylsilane has been explored for its potential in creating biocompatible materials. Its hydroxyl groups can participate in hydrogen bonding with biological tissues, enhancing integration into biological systems.

Case Studies

  • Antibacterial Properties : A study demonstrated that modified poly(dimethyl siloxane) surfaces exhibited significant antibacterial activity when conjugated with itaconic acid. This modification reduced bacterial adhesion and protein absorption, highlighting the importance of surface chemistry in biomedical applications .
  • Drug Delivery Systems : Dimethyl(oxo)silane derivatives have been investigated for their role in drug delivery systems. Their ability to form stable siloxane bonds allows for the encapsulation of therapeutic agents, improving the efficacy and stability of drug formulations .
  • Tissue Engineering : Research has shown that siloxanes can be incorporated into scaffolds for tissue engineering applications. Their mechanical properties and biocompatibility make them suitable candidates for supporting cell growth and tissue regeneration .

Research Findings

  • A comprehensive review highlighted the potential of dimethylamine derivatives, which share structural similarities with silanes, exhibiting diverse pharmacological activities such as antimicrobial and anticancer effects . This suggests that compounds like this compound may have unexplored therapeutic potentials.
  • Another study focused on the use of silyl radicals derived from dimethyl(oxo)silane in photoinitiating systems for polymerization processes. These systems demonstrated enhanced reactivity and efficiency in forming cross-linked networks, which are vital for various industrial applications .

Q & A

Q. Basic

  • Storage : Use flame-resistant cabinets and inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Ventilation : Perform reactions in fume hoods due to flammable vapors (e.g., ethenyl derivatives) .
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with moisture to prevent exothermic decomposition .

How can researchers leverage computational reaction design to bypass trial-and-error synthesis of novel silanes?

Advanced
ICReDD’s integrated approach combines quantum chemistry (e.g., DFT transition-state analysis) and information science (e.g., machine learning) to predict viable reaction pathways. For example, identifying nucleophilic attack sites on disilane intermediates reduces redundant experiments . Experimental feedback refines computational models, accelerating discovery of ethenyl-silane derivatives.

What methodologies resolve contradictions in NMR data for silane byproducts during oxidation reactions?

Q. Advanced

  • Dynamic NMR : Detect rotational barriers in silyl ethers causing split signals .
  • DOSY : Differentiate oligomers from monomers via diffusion coefficients.
  • Isotopic Labeling : Use D₂O exchange to confirm hydroxy group presence in ethenyl-hydroxy-dimethylsilane . Cross-reference with X-ray crystallography for ambiguous cases.

How can factorial design improve reproducibility in scaling up silane synthesis?

Advanced
A three-factor central composite design evaluates non-linear scaling effects:

FactorRange
Stirring Rate200–800 rpm
Reactor Volume50 mL–5 L
Cooling Efficiency50–90%
Response surface methodology (RSM) models interactions, such as reduced yield at high volume due to heat dissipation limits . Implement inline analytics (e.g., FTIR) for real-time monitoring.

What analytical frameworks validate the purity of silane intermediates in multi-step syntheses?

Q. Advanced

  • GC-MS : Detect volatile impurities (e.g., chlorosilanes) with ≤0.1% sensitivity .
  • TGA-MS : Monitor thermal decomposition profiles to identify residual solvents or oligomers.
  • Elemental Analysis : Confirm stoichiometry (e.g., C:Si ratio) for ethenyl-hydroxy-dimethylsilane .

How do researchers address discrepancies between theoretical and experimental vibrational spectra of silane derivatives?

Q. Advanced

  • Anharmonic Corrections : Apply VPT2 (vibrational perturbation theory) to computed spectra for C=O stretches in dimethyl(oxo)silane .
  • Solvent Modeling : Use COSMO-RS to adjust for solvent shifts in experimental IR data.
  • Cross-Validation : Compare with matrix-isolation IR studies to isolate environmental effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane
Reactant of Route 2
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane

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